molecular formula C18H21N3O B5028564 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide

1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide

Cat. No. B5028564
M. Wt: 295.4 g/mol
InChI Key: IXXHKHYCMBZJFP-UHFFFAOYSA-N
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Description

1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide, also known as BPPC, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which are known to exhibit a wide range of biological activities. BPPC has been studied extensively for its ability to modulate the activity of certain receptors in the central nervous system, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide is not fully understood, but it is believed to act as a modulator of certain receptors in the central nervous system. In particular, 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of dopamine and serotonin neurotransmission. By modulating the activity of these receptors, 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide may be able to improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to increase dopamine release in the striatum, which is a key brain region involved in motor control. 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has also been shown to increase the expression of certain proteins involved in synaptic plasticity, which is important for learning and memory. In addition, 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has been shown to exhibit significant activity as a modulator of certain receptors in the central nervous system, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide is its relatively low potency compared to other compounds with similar activities. This may limit its usefulness as a therapeutic agent and may require higher doses to achieve the desired effects.

Future Directions

There are a number of future directions for the study of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent derivatives of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide that exhibit greater activity as modulators of central nervous system receptors. In addition, further studies are needed to fully understand the mechanism of action of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide and its effects on various neurological processes. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide as a potential treatment for neurological disorders.

Synthesis Methods

The synthesis of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide involves the reaction of 3-pyridinecarboxylic acid with benzylamine to form the corresponding benzylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide. The synthesis of 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide is a relatively simple process and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit significant activity as a modulator of certain receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. These receptors play important roles in various neurological processes, including motor control, cognition, and mood regulation. Therefore, 1-benzyl-N-3-pyridinyl-4-piperidinecarboxamide has been studied as a potential treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

1-benzyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(20-17-7-4-10-19-13-17)16-8-11-21(12-9-16)14-15-5-2-1-3-6-15/h1-7,10,13,16H,8-9,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXHKHYCMBZJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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